[(Chloromethyl)(ethyl)phosphoryl]ethane
Overview
Description
[(Chloromethyl)(ethyl)phosphoryl]ethane is a chemical compound with the molecular formula C5H12ClOP and a molecular weight of 154.57 g/mol . It is known for its unique chemical structure and potential biological activity. This compound has gained significant attention in various fields of research due to its versatility and reactivity.
Preparation Methods
The synthesis of [(Chloromethyl)(ethyl)phosphoryl]ethane involves several steps. One common synthetic route includes the reaction of dichloromethylphosphine with ethylmagnesium bromide . The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[(Chloromethyl)(ethyl)phosphoryl]ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: Its potential biological activity makes it a candidate for drug development and testing.
Material Science: It is used in the development of new materials with specific properties.
Industrial Applications: It finds use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [(Chloromethyl)(ethyl)phosphoryl]ethane involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
[(Chloromethyl)(ethyl)phosphoryl]ethane can be compared with other similar compounds, such as:
- Diethyl(chloromethyl)phosphine oxide
- Phosphine oxide, (chloromethyl)diethyl-
These compounds share similar structural features but may differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[chloromethyl(ethyl)phosphoryl]ethane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClOP/c1-3-8(7,4-2)5-6/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETIAASJCRSGDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClOP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538050 | |
Record name | (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37016-54-9 | |
Record name | (Chloromethyl)(diethyl)oxo-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00538050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.